[(4R,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol
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Description
[(4R,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol is a useful research compound. Its molecular formula is C9H17NOS and its molecular weight is 187.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized a series of hexahydropyrido and hexahydropyrrolo derivatives, including those related to the specified compound, exploring their configurations and conformations through NMR spectroscopy. These studies provide foundational knowledge on the synthesis routes and structural features of these compounds (Cahill & Crabb, 1972; Gvozdev et al., 2014).
Reaction Mechanisms
Studies have detailed the reaction mechanisms of similar compounds under various conditions, elucidating the pathways to new functionalized heterocyclic compounds. These insights are crucial for understanding the reactivity and potential applications of these molecules in more complex chemical syntheses (Belskaya et al., 2015).
Catalytic Applications
The catalytic hydrogenation of dihydrooxazines, closely related to the chemical structure of interest, has been explored, showcasing potential applications in the synthesis of various organic compounds. This research contributes to the development of new catalytic methods in organic synthesis (Sukhorukov et al., 2008).
Complexation and Coordination Chemistry
The study of sulfur-bearing ligands, including methanethiol derivatives, in the formation of metal complexes offers insights into their applications in coordination chemistry. These findings are important for the development of new materials and catalysts (Urdaneta et al., 2015).
Properties
IUPAC Name |
[(4R,8aR)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-9(7-12)6-11-5-8-3-2-4-10(8)9/h8,12H,2-7H2,1H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMOFWMANHWDSP-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2N1CCC2)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(COC[C@@H]2N1CCC2)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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